molecular formula C9H13ClN2O2 B13095846 2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride

2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride

Cat. No.: B13095846
M. Wt: 216.66 g/mol
InChI Key: ROKUUDBZYSVIDH-UHFFFAOYSA-N
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Description

2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid. This compound is of interest due to its unique structure, which includes both amino and phenyl groups, making it a valuable building block in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the final compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of amino and phenyl groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(4-hydroxyphenyl)-propanoic acid

Uniqueness

2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride is unique due to its dual amino groups and phenyl ring, which provide a versatile platform for chemical modifications.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2-amino-3-(2-aminophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H

InChI Key

ROKUUDBZYSVIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N.Cl

Origin of Product

United States

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